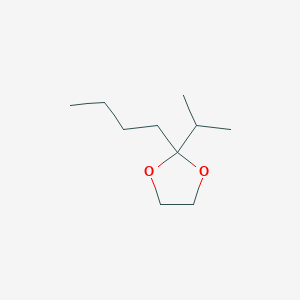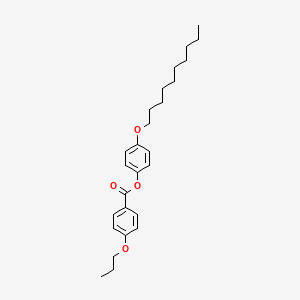
1-(2,4-Dihydroxy-5-iodophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxy-5-iodophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is an organic compound that features both phenolic and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-5-iodophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxy-5-iodobenzaldehyde and naphthalen-1-ylacetone.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the condensation reaction for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-5-iodophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding alkane.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays due to its phenolic and iodine groups.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to the presence of iodine.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 1-(2,4-Dihydroxy-5-iodophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one would depend on its specific application:
Biological Systems: The compound may interact with cellular proteins or DNA, leading to changes in cellular function.
Chemical Reactions: Acts as a reactant or intermediate in various organic synthesis reactions.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one: Lacks the iodine atom, which may affect its reactivity and applications.
1-(2,4-Dihydroxy-5-bromophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one: Similar structure but with bromine instead of iodine, potentially leading to different chemical properties.
Uniqueness
The presence of the iodine atom in 1-(2,4-Dihydroxy-5-iodophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one makes it unique compared to its analogs
Properties
CAS No. |
61595-20-8 |
|---|---|
Molecular Formula |
C19H13IO3 |
Molecular Weight |
416.2 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-5-iodophenyl)-3-naphthalen-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H13IO3/c20-16-10-15(18(22)11-19(16)23)17(21)9-8-13-6-3-5-12-4-1-2-7-14(12)13/h1-11,22-23H |
InChI Key |
PUUJUKJJYOYKAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC(=C(C=C3O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)piperidine;hydrochloride](/img/structure/B14565616.png)


![{[Bis(2-methylpropyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14565637.png)
![1-[3-(Furan-2-yl)-3-(trimethylsilyl)propyl]piperidine](/img/structure/B14565645.png)
![Methyl 4-{[1-([1,1'-biphenyl]-4-yl)pentyl]amino}butanoate](/img/structure/B14565651.png)

![[(6-Phenylhex-1-yn-3-yl)selanyl]benzene](/img/structure/B14565671.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine](/img/structure/B14565676.png)

![8-tert-Butyl-10-methoxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B14565699.png)
![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol)](/img/structure/B14565712.png)
![1-Phenyl-2-[(2E)-2-(phenylimino)pyridin-1(2H)-yl]ethan-1-one](/img/structure/B14565713.png)
